5-Chloro-3-methyl-1H-indazole
Overview
Description
5-Chloro-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.61 .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 5-Chloro-3-methyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1H-indazole consists of a heterocyclic aromatic organic compound . The InChI code for this compound is 1S/C8H7ClN2/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3, (H,10,11) .Chemical Reactions Analysis
The chemical reactions involving 1H- and 2H-indazoles have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
5-Chloro-3-methyl-1H-indazole is a solid at room temperature . It has a molecular weight of 166.61 .Scientific Research Applications
1. Medicinal Chemistry
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Method of Application
The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
Indazole derivatives have shown promising results in treating various diseases. For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
2. Synthetic Chemistry
Method of Application
The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
The development of these synthetic approaches has led to the creation of a wide variety of indazoles in good to excellent yields, with minimal formation of byproducts .
3. Anti-Inflammatory Agents
Indazoles have been used as anti-inflammatory agents. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Method of Application
The synthesis of these indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
These indazoles have shown promising results in treating inflammation. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
4. Organic Synthesis and Pesticide Chemistry
3-Chloro-1H-indazole, a type of indazole compound, can react with common electrophiles such as alkyl bromides under alkaline conditions to produce corresponding N-alkylated derivatives. This substance is mainly used as an organic synthesis and pesticide chemistry intermediate, and has certain applications in the synthesis of indazole active molecules .
Method of Application
The synthesis of these indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
These indazoles have shown promising results in organic synthesis and pesticide chemistry. For example, 3-Chloro-1H-indazole can react with common electrophiles such as alkyl bromides under alkaline conditions to produce corresponding N-alkylated derivatives .
5. Anti-HIV Agents
Indazoles have been used as anti-HIV agents. For example, certain indazole derivatives have shown potential as inhibitors of HIV-protease .
Method of Application
The synthesis of these indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
These indazoles have shown promising results in treating HIV. For example, certain indazole derivatives have shown potential as inhibitors of HIV-protease .
6. Biological Probe
Indazoles have found use as a biological probe. They can be used to study biological processes and interactions .
Method of Application
The synthesis of these indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
These indazoles have shown promising results in biological studies. For example, they have been used as a biological probe to study biological processes and interactions .
Safety And Hazards
Future Directions
Indazole-containing heterocyclic compounds, including 5-Chloro-3-methyl-1H-indazole, have aroused great interest in recent years because of their wide variety of biological properties . Therefore, much effort has been spent to develop synthetic approaches to indazoles . The medicinal properties of indazole are expected to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
5-chloro-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGCJNTVZAVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672029 | |
Record name | 5-Chloro-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1H-indazole | |
CAS RN |
945265-09-8 | |
Record name | 5-Chloro-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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